diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate
Description
Diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate (CAS: 304896-39-7) is a malonate derivative featuring a furan ring substituted with a 2,4-dichlorophenyl group. Its molecular formula is C₁₈H₁₆Cl₂O₅, with an average molecular weight of 383.22 g/mol . The compound’s structure combines a diethyl malonate core with a conjugated system formed by a methylene bridge and a substituted furan ring.
Properties
IUPAC Name |
diethyl 2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O5/c1-3-23-17(21)14(18(22)24-4-2)10-12-6-8-16(25-12)13-7-5-11(19)9-15(13)20/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOKFCRSVWIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366663 | |
| Record name | ST50077315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6011-33-2 | |
| Record name | ST50077315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate typically involves the condensation of diethyl malonate with 5-(2,4-dichlorophenyl)-2-furaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate involves its interaction with specific molecular targets. The dichlorophenyl group and furan ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a family of diethyl malonate derivatives with substituted aryl-furan moieties. Key structural analogs include:
Physicochemical Properties
Biological Activity
Diethyl {[5-(2,4-dichlorophenyl)-2-furyl]methylene}malonate is a synthetic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
Molecular Formula : C18H17Cl2O5
CAS Number : 302821-51-8
Molecular Weight : 348.8 g/mol
The compound features a furan ring attached to a malonate ester, with a dichlorophenyl group that enhances its biological activity. The unique structure allows for diverse interactions within biological systems.
The mechanism of action for this compound involves several pathways:
- Reactive Oxygen Species (ROS) Generation : The dichlorophenyl group can undergo redox reactions, leading to increased levels of ROS, which may induce oxidative stress in cells.
- Enzyme Interaction : The furan ring and malonate ester may interact with various enzymes and proteins, potentially disrupting their normal functions and leading to cell death.
- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells through oxidative stress mechanisms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms.
- Case Study : A study tested the compound against both Gram-positive and Gram-negative bacteria. Results showed a high level of inhibition, suggesting its potential as a lead compound for new antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 20 | High |
| Escherichia coli | 18 | Moderate |
| Pseudomonas aeruginosa | 15 | Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells via oxidative stress.
- Mechanism of Anticancer Activity :
- Increased ROS levels disrupt cellular homeostasis.
- Interaction with apoptotic pathways leads to cell death.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how the presence of specific functional groups influences the biological activities of related compounds.
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Diethyl malonate | Simple ester | Low | None |
| Diethyl {[5-(4-methylphenyl)-2-furyl]methylene}malonate | Methylphenyl group | Moderate | Low |
| This compound | Dichlorophenyl group | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
